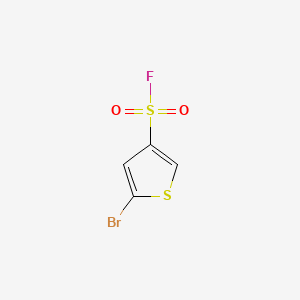![molecular formula C11H12F3NO6S2 B13568088 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is a complex organic compound with a unique structure. It contains a total of 35 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or alcohols .
Scientific Research Applications
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate include:
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl sulfonate
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl methanesulfonate
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl ethylsulfonate
Uniqueness
What sets 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate apart from similar compounds is its trifluoromethanesulfonate group. This group imparts unique chemical properties, such as increased reactivity and stability, making the compound particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO6S2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
[4-[(2S)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
DDLPYOCJHQSVSZ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


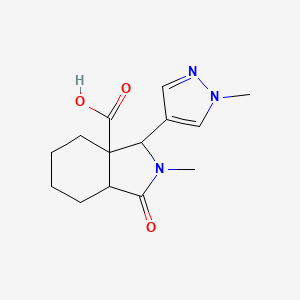

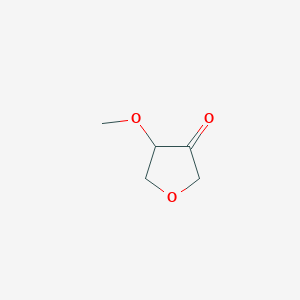
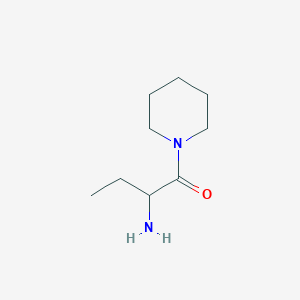
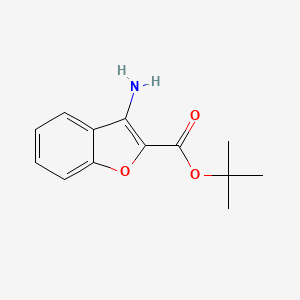
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

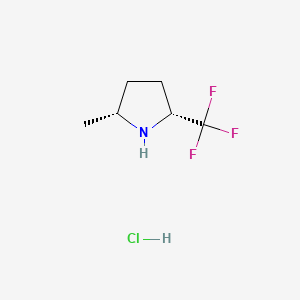
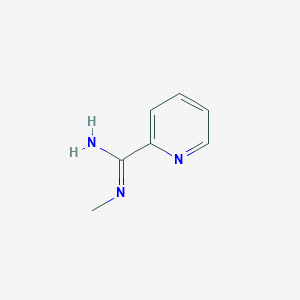
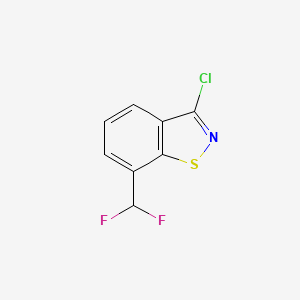
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
